(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2S/c20-17-12-14-13-21(9-6-16(14)24-17)18(22)19(7-10-23-11-8-19)15-4-2-1-3-5-15/h1-5,12H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRMKBOWWGZVBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves a multi-step process. A common approach may involve:
Formation of the thienopyridine core: : This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: : This could be done via halogenation using reagents like thionyl chloride or phosphorus trichloride.
Attachment of the phenyl group: : This step might involve a Friedel-Crafts acylation using aluminum chloride as a catalyst.
Construction of the tetrahydropyran ring: : This could be performed through a ring-closing reaction using a suitable precursor and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would be optimized for scale, often involving continuous flow processes, which allow for better control over reaction conditions and improved safety profiles. Solvent choice, temperature control, and reaction time are critical factors in achieving high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions could target the chloro group or the ketone moiety, depending on the reagents used.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the chloro site.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: : Sodium borohydride or lithium aluminum hydride for reducing the ketone; zinc and hydrochloric acid for dehalogenation.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
From oxidation: : Sulfoxides and sulfones.
From reduction: : Alcohols or dehalogenated products.
From substitution: : Derivatives with different substituents replacing the chloro group.
Scientific Research Applications
Research indicates that compounds related to thieno[3,2-c]pyridine structures exhibit a range of biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The thieno[3,2-c]pyridine moiety has been associated with antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Neurological Applications : Some derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
Scientific Research Applications
The compound's applications can be categorized as follows:
Medicinal Chemistry
- Drug Development : The unique structure allows for modifications that can enhance efficacy and reduce side effects in drug development processes.
- Lead Compound Identification : It serves as a lead compound in the search for new therapeutic agents targeting specific diseases.
Biological Studies
- Mechanistic Studies : Research has focused on understanding the molecular mechanisms through which this compound exerts its biological effects.
- Pathway Modulation : Investigations into how the compound interacts with various signaling pathways can provide insights into its potential therapeutic uses.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in specific applications:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Efficacy : Research published in Antibiotics highlighted the antimicrobial properties of similar thieno[3,2-c]pyridine compounds against resistant strains of bacteria .
- Neuropharmacology Research : A recent study explored the effects of this compound on neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The compound's effects are determined by its interactions at the molecular level. It can interact with various molecular targets, such as enzymes, through:
Binding to active sites: : Influencing enzyme activity.
Interacting with receptors: : Modifying signal transduction pathways.
Comparison with Similar Compounds
Clopidogrel (Plavix®)
- Structure: 2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile.
- Key Features : Lacks the tetrahydro-2H-pyran group and instead incorporates a nitrile and chlorophenyl moiety.
- Activity : Prodrug requiring hepatic activation to inhibit the P2Y12 receptor. The target compound’s ketone bridge and pyran group may alter activation pathways or receptor binding kinetics .
Prasugrel Metabolites (R-95913 and R-138727)
- Structure: R-95913 contains a cyclopropyl-fluorophenyl group linked to the thienopyridine core, while R-138727 features a mercapto-piperidinylacetic acid substituent.
- This modification could influence cytochrome P450 (CYP) interactions, as prasugrel metabolites are known to interact with CYP3A4 and CYP2B6 .
Heterocyclic Variants with Modified Cores
Thiazolo[5,4-c]pyridine Derivatives
- Example: 1-(2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone ().
- Key Differences: Replaces the thiophene ring with a thiazole, introducing an additional nitrogen atom.
Piperidinyl-Indole Linked Analogues
- Example: (4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone ().
Comparative Data Table
Biological Activity
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-c]pyridine core and a tetrahydropyran moiety, which are known for their diverse pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 304.81 g/mol. The structural elements contribute to its interaction with biological targets, potentially influencing various cellular pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The thieno[3,2-c]pyridine moiety may facilitate binding to target proteins through hydrophobic interactions and hydrogen bonding, influencing their functional states and downstream signaling pathways.
Pharmacological Profile
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives of thieno[3,2-c]pyridine have shown effectiveness against various bacterial strains.
- Anticancer Properties : Studies suggest that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways.
- Neuroprotective Effects : Certain thienopyridine derivatives demonstrate potential in protecting neuronal cells from oxidative stress.
Study 1: Anticancer Activity
A study investigated the anticancer effects of thieno[3,2-c]pyridine derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of related thienopyridine compounds. The study found that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Cyclization | DMF | 80–90 | – | 65–70 | ≥95% |
| Chlorination | DCM | 0–5 | NCS | 85–90 | ≥98% |
| Coupling | THF | 60–70 | Pd(PPh₃)₄ | 50–55 | ≥90% |
Optimization should prioritize yield vs. purity trade-offs, validated via NMR and LC-MS .
Basic: How can structural integrity and purity be validated for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., chloro substitution in the thieno-pyridine ring) and tetrahydropyran conformation.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydrothieno-pyridine moiety .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine signature).
- HPLC : Assess purity (>98% for pharmacological studies) using C18 columns and gradient elution .
Advanced: How do functional group modifications influence the compound’s reactivity and pharmacological profile?
Methodological Answer:
- Chloro Group : Acts as a leaving group for nucleophilic substitution (e.g., replacing with amines for SAR studies).
- Tetrahydro-2H-pyran : Modifications (e.g., fluorination at the 4-phenyl position) can enhance metabolic stability.
- Dihydrothieno-pyridine : Oxidation to thieno-pyridine N-oxide alters electron density, affecting receptor binding .
Q. Experimental Design :
Synthetic Variants : Prepare analogs via targeted substitutions.
In Vitro Assays : Test inhibitory activity against kinase targets (e.g., IC₅₀ determination).
Computational Modeling : Dock analogs into target binding pockets (e.g., using AutoDock Vina) to predict affinity .
Advanced: What strategies are effective in evaluating the compound’s bioactivity and mechanism of action?
Methodological Answer:
- Target-Based Assays :
- Kinase Inhibition : Use fluorescence polarization assays (e.g., ATP-competitive inhibitors).
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation.
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects .
- Contradiction Resolution : If bioactivity varies between batches, validate purity (HPLC), stereochemistry (chiral HPLC), and salt forms (XRD) .
Advanced: How can environmental persistence and ecotoxicological risks of this compound be assessed?
Methodological Answer:
- Environmental Fate Studies :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts.
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-h LC₅₀ testing.
- Bioaccumulation : LogP determination (shake-flask method) to predict lipid solubility .
Advanced: How should researchers address contradictory data in structural or bioactivity studies?
Methodological Answer:
- Root-Cause Analysis :
- Synthetic Variability : Compare reaction conditions (e.g., trace metal contaminants in catalysts).
- Analytical Discrepancies : Cross-validate NMR assignments with computational prediction (e.g., ACD/Labs NMR Suite) .
- Case Study Example : If bioactivity differs between labs, verify assay conditions (e.g., cell line authenticity, serum concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
